molecular formula C12H14O2 B8723506 2-Butyl-2H-benzofuran-3-one CAS No. 85614-49-9

2-Butyl-2H-benzofuran-3-one

Cat. No.: B8723506
CAS No.: 85614-49-9
M. Wt: 190.24 g/mol
InChI Key: UTHLRNLZDFHZFF-UHFFFAOYSA-N
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Description

Significance of Benzofuranone Core Structures in Contemporary Chemical and Biological Research

The benzofuranone core is a significant structural motif in both natural products and synthetic compounds, drawing considerable attention in medicinal and chemical research. nih.govresearchgate.net This framework is composed of a benzene (B151609) ring fused to a furanone ring, creating a rigid and planar system that serves as a versatile template for drug design. Benzofuran (B130515) and its derivatives are naturally occurring in various plants and can also be synthesized through methods like the dehydrogenation of 2-ethylphenol. nih.gov

The inherent chemical properties of the benzofuranone nucleus, including its ability to participate in various chemical reactions, make it a valuable building block in organic synthesis. Researchers have explored its potential in developing novel therapeutic agents due to the wide array of biological activities exhibited by its derivatives. nih.govnih.gov These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netontosight.ai The structural rigidity and electronic characteristics of the benzofuranone core allow for specific interactions with biological targets, such as enzymes and receptors, making it a privileged scaffold in the quest for new drugs. nih.gov

Overview of the Chemical and Pharmacological Landscape of Benzofuranone Derivatives

Benzofuranone derivatives have demonstrated a broad spectrum of pharmacological activities, establishing them as a crucial class of compounds in medicinal chemistry. researchgate.net Numerous studies have highlighted their potential as potent therapeutic agents for a variety of diseases. nih.govresearchgate.net

The pharmacological profile of benzofuranone derivatives is extensive, with documented activities including:

Anticancer: Certain benzofuranone derivatives have shown significant cytotoxic effects against various cancer cell lines. nih.govresearchgate.net

Antimicrobial: The class exhibits activity against a range of bacteria and fungi. researchgate.netresearchgate.net

Anti-inflammatory: Some derivatives have been identified as potent anti-inflammatory agents. ontosight.ai

Antioxidant: The benzofuranone structure contributes to the antioxidant properties observed in several of its derivatives. researchgate.netontosight.ai

Enzyme Inhibition: Specific derivatives have been found to inhibit enzymes such as monoamine oxidase and alkaline phosphatase, suggesting potential applications in neurological disorders. acs.orgnih.gov

Anti-Alzheimer's Disease: Research has pointed to the potential of some benzofuranone derivatives in the management of Alzheimer's disease through mechanisms like cholinesterase inhibition. nih.govtandfonline.commdpi.com

The versatility of the benzofuranone core allows for the synthesis of a wide array of derivatives with diverse biological functions, making it a continuing focus of drug discovery and development efforts. researchgate.netresearchgate.net

Structural Elucidation and Initial Characterization Context of 2-Butyl-2H-benzofuran-3-one

While specific research solely dedicated to the structural elucidation of this compound is not extensively documented in the provided results, its characterization can be inferred from studies on closely related analogues and general synthetic methods for 2-substituted benzofuran-3-ones. The synthesis of such compounds often involves the cyclization of precursor molecules. acgpubs.orgresearchgate.net For instance, a general method for synthesizing 2-substituted benzofuran-3(2H)-ones involves the condensation of benzofuran-3(2H)-one with aldehydes. scbt.com

The structural characterization of similar compounds, such as 2-benzylidenebenzofuran-3(2H)-ones, has been accomplished using a variety of spectroscopic techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). researchgate.net X-ray crystallography has also been employed to determine the precise three-dimensional structure of related aurone (B1235358) derivatives. researchgate.net

A key intermediate in the synthesis of the antiarrhythmic drug dronedarone (B1670951) is (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, which shares the 2-butylbenzofuran (B1266229) core. ias.ac.in The synthesis of this intermediate involves multiple steps starting from 4-nitrophenol. ias.ac.in Spectroscopic data for a related compound, 1-(2-methoxy-5-nitrophenyl)hexan-1-one, a precursor in one synthetic route, is available and includes ¹H and ¹³C NMR data. ias.ac.in

Table 1: Physicochemical Properties of Related Benzofuran Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol )
2-Butylbenzofuran C₁₂H₁₄O 174.24 nih.gov
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone C₁₉H₁₇IO₃ 420.2 nih.gov
Benzofuran-3(2H)-one C₈H₆O₂ 134.13 scbt.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85614-49-9

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-butyl-1-benzofuran-3-one

InChI

InChI=1S/C12H14O2/c1-2-3-7-11-12(13)9-6-4-5-8-10(9)14-11/h4-6,8,11H,2-3,7H2,1H3

InChI Key

UTHLRNLZDFHZFF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)C2=CC=CC=C2O1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Butyl 2h Benzofuran 3 One and Analogues

Strategies for Benzofuranone Ring System Construction

The formation of the benzofuranone ring is a critical step that has been approached through various synthetic strategies. These methods primarily involve the construction of the five-membered furanone ring fused to a pre-existing benzene (B151609) ring.

Cyclization and Annulation Approaches

Cyclization and annulation reactions are fundamental to forming the benzofuranone core, typically involving an intramolecular ring closure of a suitably functionalized phenolic precursor.

One of the most direct methods is the intramolecular cyclization of substituted phenoxyacetic acids. For instance, phenoxyacetic acid intermediates can be cyclized using polyphosphoric acid at elevated temperatures to yield the benzofuran-3(2H)-one core. researchgate.net A related approach involves the dehydration condensation of o-hydroxyphenylacetic acid, which can be achieved using various solvents and catalysts. google.com

Palladium-catalyzed C-H activation and subsequent C-O bond formation represents a more modern and powerful strategy. For example, α,α-dialkyl-substituted phenylacetic acids can undergo an intramolecular C-H lactonization in the presence of a Pd(II) catalyst to afford benzofuranone products in good yields. nih.gov This method is notable for its ability to construct sterically hindered quaternary centers at the 2-position.

Furthermore, the cycloisomerization of o-alkynyl phenols, catalyzed by gold(I) complexes in the presence of an oxidant like Selectfluor, provides a flexible route to benzofuran-3(2H)-ones. researchgate.netchemistryviews.org This transformation proceeds under relatively mild conditions and tolerates a range of functional groups. An alternative, metal-free approach involves the direct treatment of benzofurans with alcohols or acids to yield the corresponding benzofuranones. chemistryviews.org

MethodStarting MaterialKey Reagents/CatalystsProductRef.
Intramolecular CyclizationPhenoxyacetic acidsPolyphosphoric Acid (PPA)Benzofuran-3(2H)-one researchgate.net
Dehydration Condensationo-Hydroxyphenylacetic acidToluene (B28343), Acid Catalyst (e.g., p-toluenesulfonic acid)Benzofuranone google.com
Pd-Catalyzed C-H Lactonizationα,α-Dialkyl Phenylacetic AcidsPd(OAc)₂, KOAc2,2-Dialkyl-benzofuran-3(2H)-one nih.gov
Gold-Catalyzed Cycloisomerizationo-Alkynyl PhenolsPh₃PAuCl, Selectfluor, TfOHBenzofuran-3(2H)-one researchgate.netchemistryviews.org
Metal-Free IsomerizationBenzofuransAlcohols/AcidsBenzofuran-3(2H)-one chemistryviews.org

Condensation Reactions in Benzofuranone Synthesis

Condensation reactions are pivotal in building upon the benzofuranone skeleton or in constructing the ring itself. A classic example is the condensation of pre-formed benzofuran-3(2H)-ones (also known as coumaran-3-ones) with aldehydes or α,β-dicarbonyl compounds. mdpi.com This reaction, often catalyzed by acid or base, is a primary method for synthesizing aurones, a class of natural products. mdpi.com When α,β-dicarbonyl compounds are used, novel acylaurones can be obtained, a reaction that proceeds efficiently under solvent-free microwave irradiation with clay as a catalyst. mdpi.com

The synthesis of the benzofuranone ring itself can be achieved through a dehydration condensation of o-hydroxyphenylacetic acid. This process typically uses aromatic hydrocarbon solvents like toluene or xylene and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the intramolecular esterification (lactonization). google.com

Reaction TypeReactantsKey Reagents/CatalystsProduct TypeRef.
Aurone (B1235358) SynthesisBenzofuran-3(2H)-one, AldehydesAcid or BaseAurone mdpi.com
Acylaurone SynthesisBenzofuran-3(2H)-one, α,β-DicarbonylsClay (K10, KSF), MicrowaveAcylaurone mdpi.com
Ring-Forming Condensationo-Hydroxyphenylacetic acidToluene, p-Toluenesulfonic acidBenzofuranone google.com

One-Pot and Cascade Synthetic Routes to Benzofuranones

To improve synthetic efficiency, multi-step sequences are often combined into one-pot or cascade (domino) reactions. These routes construct complex benzofuranone structures from simple starting materials without isolating intermediates.

An acid/base-steered cascade cyclization has been developed for the synthesis of isobenzofuranone derivatives from 2-acylbenzoic acids and isatoic anhydrides. nih.gov By choosing either a base (Na₂CO₃) or an acid (p-toluenesulfonic acid), the reaction pathway can be directed to produce different heterocyclic scaffolds, demonstrating the subtlety and power of cascade design. nih.gov

Another elegant approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. oregonstate.edu This cascade, promoted by a combination of a Lewis acid (AlCl₃) and a protic acid (TFA), proceeds through a Diels-Alder reaction followed by cyclization to regioselectively produce highly substituted benzofuranones. oregonstate.edu The heteroannulation of benzoquinones also provides a one-pot pathway to benzofuran (B130515) systems under acidic conditions. dtu.dk This method can involve the coupling of a benzoquinone with a cyclohexenone derivative or even a "dimerization" of the benzoquinone itself. dtu.dk

Cascade/One-Pot MethodKey PrecursorsCatalysts/ReagentsKey FeaturesRef.
Acid/Base-Steered Cascade2-Acylbenzoic acids, Isatoic anhydridesNa₂CO₃ or p-Toluenesulfonic acidCatalyst-dependent product formation nih.gov
Diels-Alder Cascade3-Hydroxy-2-pyrones, NitroalkenesAlCl₃, Trifluoroacetic Acid (TFA)Regioselective synthesis of complex benzofuranones oregonstate.edu
HeteroannulationBenzoquinones, CyclohexenonesAcetic Acid (AcOH)Metal-free, one-pot coupling dtu.dk

Introduction and Modification of Alkyl Substituents at the 2-Position

For the synthesis of 2-butyl-2H-benzofuran-3-one and its analogues, the introduction of an alkyl group at the C2 position is the defining transformation. This can be accomplished either by building the ring from a precursor already containing the alkyl group or by alkylating a pre-formed benzofuranone.

Specific Methodologies for 2-Alkyl Benzofuranone Derivatization

The direct alkylation of the benzofuran-3(2H)-one enolate is a common strategy. However, controlling C- versus O-alkylation and preventing dialkylation can be challenging. More controlled methods often involve building the desired substitution pattern into the precursor.

One powerful method involves the Pd(II)-catalyzed C-H activation/C-O cyclization of α,α-disubstituted arylacetic acids. nih.gov By starting with α,α-dibutylphenylacetic acid, for example, the corresponding 2,2-dibutylbenzofuranone can be synthesized directly. This approach is also successful with non-symmetric alkyl groups. nih.gov

Another strategy involves the structural modification of coumaranone (benzofuran-3-one) derivatives. This can include direct amination or other functionalizations at the C3 position, which can then be followed by reactions that modify the C2 position, although direct C2-alkylation is more common for creating 2-alkyl derivatives. royalsocietypublishing.org

Enantioselective Synthesis of Chiral Benzofuranone Derivatives with Alkyl Groups

When a single alkyl group (like a butyl group) is introduced at the C2 position, this carbon becomes a chiral center. Enantioselective synthesis aims to produce a single enantiomer (R or S) of the chiral benzofuranone.

A landmark achievement in this area is the development of a Pd(II)-catalyzed enantioselective C-H activation/C-O cyclization. nih.gov Using chiral monoprotected amino acid (MPAA) ligands, such as Ac-Ala-OH, the desymmetrization of prochiral arylacetic acids can be achieved, providing chiral benzofuranones with excellent enantioselectivities. nih.gov This reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle and represents a significant advance in asymmetric C-H functionalization.

Other asymmetric methods include the organocatalytic Michael addition of 2-substituted benzofuran-3(2H)-ones to nitroolefins. researchgate.net This reaction, promoted by bifunctional squaramide catalysts, creates adjacent quaternary-tertiary stereocenters with high enantioselectivity. researchgate.net Additionally, the Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has been successfully applied to benzofuranone-derived keto esters using chiral ligands like the Trost ligand, yielding products with a quaternary stereocenter at the C2 position in high enantiomeric excess. researchgate.net

Enantioselective MethodSubstrateCatalyst/Ligand SystemKey FeatureRef.
Pd-Catalyzed C-H Lactonizationα-Aryl-α-Alkyl Carboxylic AcidsPd(OAc)₂ / Chiral MPAA Ligand (e.g., Ac-Ala-OH)Desymmetrization via C-H activation to form chiral center nih.gov
Asymmetric Michael Addition2-Substituted Benzofuran-3(2H)-ones, NitroolefinsBifunctional Squaramide CatalystCreates adjacent quaternary-tertiary stereocenters researchgate.net
Decarboxylative Asymmetric Allylic Alkylation (DAAA)Benzofuranone-derived α-aryl-β-keto allyl estersPd Catalyst / (R,R)-ANDEN Phenyl Trost LigandForms α-allylated products with a quaternary stereocenter researchgate.net

Functionalization and Derivatization of the Benzofuranone Skeleton

The benzofuran-3(2H)-one core, a key structural motif in numerous biologically active compounds, serves as a versatile scaffold for chemical modification. The functionalization and derivatization of this skeleton are crucial for developing novel compounds with tailored properties. Strategies primarily focus on introducing a wide array of substituents at various positions of the benzofuranone ring system, particularly through the incorporation of aromatic and heterocyclic moieties and the application of modern catalytic methods.

Strategies for Aromatic and Heterocyclic Substituent Incorporation

The introduction of aromatic and heterocyclic groups onto the benzofuranone skeleton is a key strategy for creating structural diversity and modulating biological activity. These substitutions can be achieved through several synthetic approaches, including condensation reactions and cycloadditions.

One of the most common methods for incorporating an aromatic substituent is through an Aldol-type condensation. This reaction typically involves the condensation of a benzofuran-3(2H)-one derivative with a substituted benzaldehyde. researchgate.net This approach leads to the formation of 2-benzylidenebenzofuran-3(2H)-ones, commonly known as aurones, which are a subclass of flavonoids. rsc.org The reaction can be catalyzed by agents such as ethylenediamine (B42938) diacetate (EDDA) and allows for the introduction of a wide variety of substituted phenyl rings at the 2-position of the benzofuranone core. researchgate.net

Another powerful strategy involves cycloaddition reactions to build more complex heterocyclic systems fused or spiro-linked to the benzofuranone framework. For instance, [3+2] cycloaddition reactions using aurones as substrates have been developed to create spiro[benzofuran-pyrrolidine] and spiro-fused pentacyclic spiro-benzofuranone derivatives. rsc.org These reactions, often catalyzed by organocatalysts or metal complexes, allow for the construction of intricate molecular architectures containing multiple stereocenters with high diastereoselectivity. rsc.org Similarly, spiro-linked benzofuranones have been synthesized via base-mediated reactions, such as the Hauser–Kraus annulation. nih.gov

The following table summarizes selected strategies for incorporating aromatic and heterocyclic substituents onto the benzofuranone core.

StrategyReactantsCatalyst/ConditionsProduct TypeRef
Aldol CondensationBenzofuran-3(2H)-one, Substituted BenzaldehydeEthylenediamine diacetate (EDDA), Acetonitrile2-Benzylidenebenzofuran-3(2H)-one (Aurone) researchgate.net
[3+2] CycloadditionAurone, N-2,2,2-trifluoroethylisatin ketimineChiral dinuclear zinc catalystChiral spiro[benzofuran-pyrrolidine] rsc.org
[3+2] CycloadditionAurone, 3-homoacyl coumarinDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Spiro-fused pentacyclic spiro-benzofuranone rsc.org
Hauser–Kraus AnnulationFormyl triflate, SulfonylphthalideCs2CO3, THFIsobenzofuranone-spiro-linked benzofuranone nih.gov

Transition-Metal-Catalyzed Approaches in Benzofuranone Chemistry

Transition-metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, including the benzofuranone skeleton. Catalysts based on palladium, copper, rhodium, and nickel enable a wide range of chemical transformations with high efficiency and selectivity. nih.govrsc.org

Palladium-catalyzed reactions are widely employed for C-H functionalization and the formation of C-C and C-O bonds. For example, palladium-catalyzed C-H arylation of benzofurans with reagents like triarylantimony difluorides can selectively introduce aryl groups at the C2-position. mdpi.com Another powerful palladium-catalyzed method is the Tsuji-Trost reaction, which allows for the nucleophilic substitution of 2-benzofuranylmethyl acetates with various nitrogen, sulfur, oxygen, and carbon nucleophiles, providing a versatile route to 2-substituted benzofurans. nih.gov Dual-metal relay catalysis, combining rhodium and palladium, has been used for the asymmetric synthesis of benzofuran-3(2H)-ones containing a quaternary carbon center at the C2-position. organic-chemistry.org

Copper catalysis is also prominent in benzofuranone chemistry. Copper-catalyzed cross-coupling reactions have been developed to synthesize 3,3-diaryl benzofuran-2(3H)-ones from 3-phenyl benzofuran-2-one peroxide derivatives and phenols. iiserpune.ac.in This method allows for functionalization at the challenging quaternary carbon. Furthermore, copper catalysts are effective in aerobic oxidative cyclization reactions of phenols and alkynes to produce polysubstituted benzofurans. rsc.orgresearchgate.net

Rhodium catalysts have been utilized in C-H functionalization and annulation reactions. For instance, a Rh(III)-catalyzed reaction of N-aryloxyacetamides with propiolic acids provides access to benzofuran-3(2H)-one scaffolds with a quaternary center. organic-chemistry.org In a three-component reaction, Rh(III) catalysis enables the synthesis of diverse benzofuran-3(2H)-ones from salicylaldehydes, cyclopropanols, and alcohols through sequential C-H/C-C functionalization and annulation. researchgate.net

The table below provides an overview of representative transition-metal-catalyzed reactions for the derivatization of the benzofuranone system.

Metal CatalystReaction TypeSubstratesProductRef
Palladium (Pd)C-H ArylationBenzofuran, Triarylantimony difluoride2-Arylbenzofuran mdpi.com
Palladium (Pd)Tsuji-Trost ReactionBenzofuran-2-ylmethyl acetate, Nucleophiles (N, S, O, C)2-Substituted benzofuran nih.gov
Palladium (Pd) / Rhodium (Rh)Asymmetric Dual-Relay CatalysisArylboronic acid, Diazo compoundgem-Diaryl benzofuran-3(2H)-one organic-chemistry.org
Copper (Cu)Cross-Coupling3-tert-butyl peroxybenzofuranone, Phenol3,3-Diaryl benzofuran-2(3H)-one iiserpune.ac.in
Copper (Cu)Aerobic Oxidative CyclizationPhenol, AlkynePolysubstituted benzofuran rsc.orgresearchgate.net
Rhodium (Rh)C-H Functionalization/AnnulationN-aryloxyacetamide, Propiolic acidC2-Quaternary benzofuran-3(2H)-one organic-chemistry.org
Rhodium (Rh)Three-Component AnnulationSalicylaldehyde, Cyclopropanol, AlcoholStructurally diverse benzofuran-3(2H)-one researchgate.net
Nickel (Ni)Reductive Ring-OpeningBenzofuran, Alkyl Halide(E)-o-alkenylphenol chinesechemsoc.org

These transition-metal-catalyzed methodologies offer powerful and flexible routes for the synthesis of a wide range of functionalized benzofuranone analogues, facilitating the exploration of their chemical and biological properties.

Spectroscopic Analysis and Structural Characterization of 2 Butyl 2h Benzofuran 3 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. For 2-Butyl-2H-benzofuran-3-one, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments provides a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The aromatic region is expected to show complex multiplets corresponding to the four protons on the benzene (B151609) ring. The proton at the chiral center (C2-H) would likely appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) group of the butyl chain. The butyl group itself would present characteristic signals: a multiplet for the α-CH₂, a multiplet for the β- and γ-CH₂ protons, and a triplet for the terminal methyl (CH₃) group.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals include the carbonyl carbon (C=O) in the downfield region (typically >190 ppm), carbons of the aromatic ring, the chiral C2 carbon bearing the butyl group and oxygen, and the four distinct carbons of the butyl side chain. nih.govmdpi.com

2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) are used to establish ¹H-¹H coupling relationships, confirming the connectivity within the butyl chain and its attachment to the C2 proton. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H NMR (ppm) ¹³C NMR (ppm) Description
C=O-~200-205Carbonyl Carbon
Aromatic CH~7.0-7.8~110-1384 distinct protons/carbons
Aromatic C-O-~150-155Quaternary Carbon
Aromatic C-C=O-~120-125Quaternary Carbon
C2-H~4.5-5.0 (t)~85-90Chiral methine
Butyl α-CH₂~1.8-2.0 (m)~30-35Methylene adjacent to C2
Butyl β-CH₂~1.3-1.5 (m)~25-30Methylene
Butyl γ-CH₂~1.2-1.4 (m)~20-25Methylene
Butyl δ-CH₃~0.9 (t)~13-15Terminal methyl
Note: Predicted values are based on typical ranges for benzofuranone derivatives and alkyl chains. 't' = triplet, 'm' = multiplet.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis (EI-MS, HR-ESI-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, typically causing extensive fragmentation. The resulting mass spectrum for this compound would show a molecular ion peak ([M]⁺˙) corresponding to its molecular weight (C₁₂H₁₄O₂; 190.10 g/mol ). The most characteristic fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. libretexts.orgorgchemboulder.com For this compound, cleavage of the C2-butyl bond would be expected, leading to the loss of a butyl radical (•C₄H₉) and the formation of a stable benzofuranone acylium ion. Other fragments may arise from cleavages within the butyl chain or rearrangements.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): HR-ESI-MS is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. nih.gov Its high mass accuracy allows for the determination of the elemental formula of the parent ion, confirming the molecular formula as C₁₂H₁₄O₂. mdpi.com Tandem MS (MS/MS) experiments on the parent ion can be performed to induce fragmentation and further confirm the structure.

Table 2: Expected Mass Spectrometry Data for this compound

Ion Technique Expected m/z Description
[C₁₂H₁₄O₂]⁺˙EI-MS190.10Molecular Ion
[C₈H₅O₂]⁺EI-MS133.03Loss of butyl radical (•C₄H₉) via alpha-cleavage
[C₁₂H₁₅O₂]⁺HR-ESI-MS191.1066Protonated Molecule [M+H]⁺
[C₁₂H₁₄O₂Na]⁺HR-ESI-MS213.0886Sodium Adduct [M+Na]⁺

Vibrational Spectroscopy Applications in Benzofuranone Research (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the carbonyl (C=O) group stretch. spectroscopyonline.com For a five-membered lactone fused to an aromatic ring, this peak is typically observed in the range of 1700–1725 cm⁻¹. researchgate.netscialert.net Other significant absorptions include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic butyl chain (below 3000 cm⁻¹), C-O stretching vibrations, and C=C stretching vibrations of the aromatic ring (~1450–1600 cm⁻¹). rsc.orgnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also Raman active. While C-H stretching bands are often weaker than in IR, the aromatic ring vibrations can be quite prominent, providing a characteristic fingerprint for the benzofuranone core. nih.govresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Intensity
C-H Stretch (Aromatic)3000 - 3100IR, RamanMedium-Weak
C-H Stretch (Aliphatic)2850 - 2960IR, RamanMedium-Strong
C=O Stretch (Ketone)1700 - 1725IR, RamanVery Strong (IR)
C=C Stretch (Aromatic)1450 - 1600IR, RamanMedium-Strong
C-O Stretch1000 - 1300IRStrong

Electronic Absorption Spectroscopy (UV-Vis) and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The benzofuranone moiety constitutes the primary chromophore in this compound. The spectrum is expected to show intense absorption bands in the UV region, typically corresponding to π → π* transitions associated with the conjugated aromatic system. researchgate.net A much weaker absorption, often appearing as a shoulder at a longer wavelength, may be present due to the n → π* transition of the carbonyl group's non-bonding electrons. researchgate.net The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. illinois.edu

X-ray Crystallographic Analysis for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be obtained, this technique would provide exact data on bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net It would confirm the planarity of the benzofuranone ring system and reveal the conformation of the butyl side chain. Crucially, as the C2 carbon is a stereocenter, X-ray analysis of a crystal grown from an enantiomerically pure sample can determine the absolute configuration (R or S). nih.gov

Chromatographic Separation and Hyphenated Spectroscopic Techniques (e.g., GC-MS, HPLC-DAD)

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures or natural extracts, as well as for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, the compound can be analyzed by GC-MS. The sample is vaporized and separated on a capillary column based on its boiling point and polarity. The eluted compound is then directly introduced into a mass spectrometer. This hyphenated technique provides both the retention time (a characteristic chromatographic parameter) and the mass spectrum, allowing for highly confident identification.

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD): HPLC is another powerful separation technique, particularly useful for less volatile or thermally sensitive compounds. sigmaaldrich.com The compound is separated on a column (e.g., reverse-phase C18) with a liquid mobile phase. A Diode Array Detector (DAD) records the entire UV-Vis spectrum of the compound as it elutes from the column. This provides the retention time and the UV-Vis spectrum simultaneously, aiding in both identification and quantification. tcichemicals.com

Biological Activity and Pharmacological Potential of Benzofuranone Derivatives with Relevance to 2 Butyl 2h Benzofuran 3 One

General Spectrum of Biological Activities Associated with the Benzofuranone Scaffold

The benzofuranone scaffold, a core structure within the broader class of benzofurans, is a privileged heterocyclic motif in medicinal chemistry due to its wide array of biological activities. nih.govtaylorandfrancis.com Benzofuran (B130515) derivatives, including those with a ketone group (benzofuranones), are integral components of numerous natural products and synthetic compounds that exhibit significant pharmacological effects. medcraveonline.comrsc.org

The spectrum of activities associated with this scaffold is extensive, encompassing:

Antimicrobial Properties : This includes antibacterial, antifungal, and antiviral activities. wisdomlib.org

Anticancer Activity : Many derivatives show potent cytotoxicity against various cancer cell lines. rsc.orgrsc.org

Anti-inflammatory Effects : Certain benzofurans have demonstrated notable anti-inflammatory capabilities. taylorandfrancis.com

Antioxidant Properties : The scaffold is associated with significant antioxidant effects. medcraveonline.comwisdomlib.org

Enzyme Inhibition : Benzofuran derivatives act as inhibitors for various enzymes, which is a key mechanism for their therapeutic effects. bohrium.com

Other Pharmacological Roles : The literature also reports analgesic, antihyperglycemic, antiparasitic, and antiarrhythmic properties associated with this chemical family. nih.govtaylorandfrancis.com

This broad bioactivity makes the benzofuranone core a subject of intense research for the development of new therapeutic agents. rsc.org The versatility of the scaffold allows for structural modifications, leading to the synthesis of derivatives with enhanced potency and selectivity for specific biological targets. wisdomlib.org

**5.2. Antimicrobial Efficacy and Mechanisms of Action

The benzofuranone scaffold has emerged as a promising framework for the development of novel antimicrobial agents, addressing the critical need for new treatments against resistant pathogens. rsc.org

Benzofuranone derivatives have demonstrated significant efficacy against a range of bacterial and fungal pathogens. nih.govbohrium.com Research has shown that specific structural modifications on the benzofuranone ring system can enhance their antimicrobial potency. For instance, a series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives showed remarkable inhibition against a wide spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MICs as low as 0.78 mg/mL. researchgate.net

Studies have revealed that the introduction of certain substituents plays a crucial role. Compounds with bromo substituents on the benzofuran ring have exhibited excellent antibacterial activity. nih.gov Similarly, benzofuran-based amidrazones were found to have superior antifungal potencies compared to their antibacterial effects. nih.gov Some derivatives show broad-spectrum activity; for example, one study found that certain analogues exhibited considerable activity against four bacterial and two fungal species. nih.gov

The antifungal activity is also prominent. Naturally occurring benzofurans isolated from Penicillium crustosum showed that while aza-benzofuran derivatives had better antibacterial activity, oxa-benzofuran compounds demonstrated stronger antifungal effects against species like Penicillium italicum and Colletotrichum musae. mdpi.comnih.gov Another study highlighted benzofuran-5-ol (B79771) derivatives as potent antifungal agents, with activity comparable or superior to 5-fluorocytosine (B48100) against various fungal species. nih.gov

Compound/Derivative ClassTarget Organism(s)Observed Activity (MIC/IZ)Source
(Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranonesGram-positive bacteria (e.g., MRSA)MICs as low as 0.78 mg/mL researchgate.net
Aza-benzofuran derivative (from P. crustosum)Salmonella typhimurium, Staphylococcus aureusMIC = 12.5 μg/mL mdpi.com
Oxa-benzofuran derivative (from P. crustosum)Penicillium italicum, Colletotrichum musaeMIC = 12.5 μg/mL mdpi.comnih.gov
Benzofuran-5-ol derivativesVarious fungal speciesMIC = 1.6-12.5 μg/mL nih.gov
1-(thiazol-2-yl)pyrazoline derivativeGram-negative bacteriaInhibitory Zone (IZ) = 25 mm nih.gov
(benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl) ketoxime derivativesCandida albicansVery strong antimicrobial effect nih.gov

The pharmacological potential of benzofuranone derivatives extends to combating protozoan parasites. Chagas disease, caused by Trypanosoma cruzi, is a significant target for such compounds. nih.gov A benzofuran derivative structurally based on the antiarrhythmic drug amiodarone (B1667116) has shown potent trypanocidal activity. This compound effectively inhibited the growth of the clinically relevant amastigote form of T. cruzi inside host cells. nih.gov Its mechanism of action involves the disruption of the parasite's intracellular calcium (Ca²⁺) homeostasis by collapsing the mitochondrial membrane potential and causing alkalinization of acidocalcisomes, leading to a fatal increase in intracellular Ca²⁺. nih.gov

Furthermore, synthetic 2,3-dihydrobenzofuran (B1216630) neolignans, which are structurally related to the benzofuranone core, have also demonstrated activity against T. cruzi. mdpi.com These findings underscore the potential of the benzofuranone scaffold in the development of new and effective treatments for neglected tropical diseases like Chagas disease. mdpi.com

Anticancer and Antiproliferative Applications

Benzofuranone derivatives have garnered significant attention for their potent anticancer properties, demonstrating cytotoxicity against a multitude of human cancer cell lines. rsc.orgrsc.orgmdpi.com

Numerous studies have documented the significant in vitro antiproliferative activity of benzofuranone analogues. These compounds have been tested against a wide panel of human tumor cell lines, often showing high levels of cytotoxicity. nih.gov For example, halogenated derivatives of benzofuran have consistently shown a significant increase in anticancer activity. nih.gov The position of the halogen atom on the benzofuran ring is a critical determinant of its biological activity. nih.gov

Five newly synthesized benzofuran derivatives showed significant and selective cytotoxic activity against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines. mdpi.comsemanticscholar.org The presence of a bromine atom attached to a methyl or acetyl group on the benzofuran system was found to increase cytotoxicity. mdpi.comsemanticscholar.org Similarly, resveratrol-derived dimeric stilbenoids containing a benzofuran nucleus have also been evaluated, with some analogues showing potent antiproliferative activity against melanoma (A375), lung cancer (H460), and prostate cancer (PC3) cell lines. mdpi.com

Compound/Derivative ClassCancer Cell LineActivity (IC₅₀)Source
Halogenated Benzofuran (Compound 1)HL60 (Leukemia)0.1 μM nih.gov
3-Methylbenzofuran derivative (16b)A549 (Lung)1.48 μM nih.gov
Benzofuran-thiazole hybrid (13g)MCF-7 (Breast)1.287 μM nih.gov
Oxindole-based benzofuran hybrid (22f)MCF-7 (Breast)2.27 μM nih.gov
Brominated Benzofuran (1c, 1e, 2d, 3a, 3d)K562, MOLT-4 (Leukemia), HeLa (Cervix)Significant cytotoxicity mdpi.com
Benzofuran-coumarin hybrid (17a)VariousInduces stronger apoptotic effect mdpi.com

The anticancer effects of benzofuranone derivatives are exerted through various molecular mechanisms. taylorandfrancis.com Key pathways and targets identified include:

SIRT1 Inhibition : Sirtuin 1 (SIRT1) is a NAD⁺-dependent deacetylase that is often overexpressed in cancer cells, making it a viable therapeutic target. Specific benzofuran-3-yl(phenyl)methanone derivatives have been identified as novel SIRT1 inhibitors. nih.gov These compounds are predicted to bind in the C-pocket of SIRT1, blocking the transformation of NAD⁺ and thereby inhibiting the enzyme's deacetylase activity. This leads to an increase in p53 acetylation on a cellular level, a key tumor-suppressive pathway. nih.gov Other studies have synthesized benzofuran derivatives that show selective inhibitory activity against SIRT2, another member of the sirtuin family implicated in cancer. nih.govsemanticscholar.org

Antimicrotubule Agents : Microtubules are essential for cell division, and disrupting their dynamics is a proven anticancer strategy. Novel benzo[b]furan derivatives have been identified as potent anti-microtubule agents. nih.gov These compounds inhibit the polymerization of tubulin monomers, leading to a decrease in cellular microtubules and arresting cancer cells in the G2/M phase of the cell cycle. mdpi.comnih.gov Molecular docking studies suggest that these benzofurans bind to the colchicine (B1669291) binding pocket of tubulin. nih.gov Additionally, 2-aroyl benzofuran-based hydroxamic acids have shown excellent antiproliferative activity by potently inhibiting tubulin assembly, with some being more active than the well-known agent Combretastatin A-4. mdpi.comnih.gov

Other Molecular Targets : The antiproliferative action of benzofuranone derivatives is not limited to the above mechanisms. They have also been shown to target other critical cancer-related pathways, including:

VEGFR-2 Inhibition : Chalcone (B49325) and thiopyrimidine benzofuran derivatives have been designed to target and inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. rsc.org

AKT/mTOR Pathway Inhibition : The dysregulation of the AKT/mTOR pathway is a hallmark of many cancers. Benzofuran derivatives have been developed as inhibitors of this signaling cascade. nih.govresearchgate.net

Farnesyltransferase Inhibition : Some benzofuran-based compounds have been designed as potent inhibitors of farnesyltransferase, an enzyme involved in activating signaling proteins like Ras that promote cancerous growth. nih.gov

This multi-targeted approach highlights the therapeutic versatility of the benzofuranone scaffold in oncology. researchgate.net

Anti-inflammatory Properties and Immunomodulation

Benzofuranone derivatives have emerged as a significant class of compounds with potent anti-inflammatory and immunomodulatory activities. Their therapeutic potential stems from their ability to target and modulate key pathways and molecules involved in the inflammatory cascade.

Inhibition of Inflammatory Mediators (e.g., TNF-α, ROS, NF-κB)

Benzofuranone and its derivatives exert their anti-inflammatory effects through various mechanisms, primarily by inhibiting the production and function of pro-inflammatory mediators. Research has demonstrated that these compounds can significantly suppress the expression of tumor necrosis factor-alpha (TNF-α) and reduce the generation of reactive oxygen species (ROS), both of which are pivotal in the pathogenesis of inflammatory conditions. nih.govnih.gov

A key mechanism of action for many benzofuran derivatives is the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov These pathways are crucial in regulating the expression of a wide array of inflammatory genes. By inhibiting the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, and p65, as well as ERK, JNK, and p38, benzofuran derivatives can effectively down-regulate the secretion of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6). nih.govnih.gov

Furthermore, certain benzofuran derivatives have shown a strong inhibitory effect on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com For instance, specific aza-benzofuran compounds have demonstrated significant inhibition of nitric oxide release without showing cytotoxicity. mdpi.com

Compound ClassMechanism of ActionKey Inflammatory Mediators Inhibited
Heterocyclic/benzofuran hybridsInhibition of NF-κB and MAPK signaling pathwaysTNF-α, IL-6, NO, COX-2 nih.govnih.gov
Aza-benzofuran compoundsInhibition of nitric oxide synthase (iNOS)Nitric Oxide (NO) mdpi.com
Lignan-inspired benzofuransNF-κB inhibition- mdpi.com

Potential in Inflammatory Bowel Disease (IBD) Therapeutics

The immunomodulatory and anti-inflammatory properties of benzofuranone derivatives make them promising candidates for the development of new therapeutics for Inflammatory Bowel Disease (IBD). A patent for novel benzofuran derivatives highlights their potential to activate AMPK, a protein that helps regulate immune homeostasis, thereby suppressing inflammation and enhancing the gut barrier function. slideshare.net Preclinical studies in mouse models of acute colitis have shown that these derivatives can improve inflammatory parameters. slideshare.net

Additionally, research on benzofuran-2-carboxamide (B1298429) derivatives has identified their role as modulators of the CCL20/CCR6 axis. nih.gov By inhibiting the CCL20-induced chemotaxis, these compounds can interfere with the migration of immune cells to the site of inflammation in the gut, a key process in the pathology of IBD. nih.gov

Central Nervous System (CNS) Activities

Benzofuranone derivatives have shown significant potential in the context of central nervous system disorders, particularly in the areas of neurodegenerative diseases and neuropathic pain.

Cholinesterase and β-secretase Inhibition relevant to Neurodegenerative Diseases

A number of 2-arylbenzofuran derivatives have been synthesized and evaluated as potential agents for the treatment of Alzheimer's disease. nih.govsemanticscholar.org These compounds have demonstrated dual inhibitory activity against both cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and β-secretase (BACE1). nih.govsemanticscholar.org The inhibition of cholinesterases helps to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is reduced in Alzheimer's patients. semanticscholar.orgmdpi.com Simultaneously, inhibiting BACE1 can reduce the production of β-amyloid peptides, which form the characteristic plaques found in the brains of individuals with Alzheimer's. nih.govsemanticscholar.org Certain synthesized 2-arylbenzofuran compounds have shown IC50 values for acetylcholinesterase inhibition comparable to the approved drug donepezil. nih.govsemanticscholar.org

Compound TypeTarget EnzymesRelevance to Neurodegenerative Disease
2-Arylbenzofuran derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE), β-secretase (BACE1)Potential treatment for Alzheimer's disease by increasing acetylcholine levels and reducing amyloid plaque formation. nih.govsemanticscholar.org
Benzofuran derivatives from Cortex Mori RadicisButyrylcholinesterase (BChE)Selective inhibition of BChE is a potential therapeutic strategy for later stages of Alzheimer's disease. mdpi.comresearchgate.net

Cannabinoid Receptor (CB2) Agonism and Neuropathic Pain Modulation

Recent research has focused on the development of benzofuran derivatives as selective agonists for the cannabinoid receptor 2 (CB2). nih.gov The CB2 receptor is an emerging target for the treatment of neuropathic pain, as its activation can suppress neuroinflammation without the psychoactive side effects associated with the CB1 receptor. nih.govnih.gov A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized, demonstrating potent and selective CB2 agonism. nih.gov In animal models of neuropathic pain, these compounds have been shown to reverse pain behaviors, and this effect is selectively antagonized by a CB2 receptor antagonist, confirming their mechanism of action. nih.gov The upregulation of CB2 receptors in pathological pain states further supports their potential as a therapeutic target. nih.gov

Other Pharmacological Activities of Benzofuran Derivatives (e.g., anti-oxidative, anti-viral, antiarrhythmic relevance through intermediates)

The therapeutic potential of the benzofuran scaffold extends to a variety of other pharmacological activities.

Anti-oxidative Activity: Many benzofuran derivatives exhibit significant antioxidant properties. nbinno.comtaylorandfrancis.commdpi.com They can scavenge free radicals and reduce oxidative stress, which is a contributing factor in many diseases. nbinno.commdpi.com For example, 3,3-disubstituted-3H-benzofuran-2-one derivatives have been shown to reduce intracellular ROS levels and protect neuronal cells from oxidative stress-induced death. mdpi.com

Anti-viral Activity: The benzofuran nucleus is a key component in a number of compounds with antiviral properties. pharmatutor.orgijnrd.orgnih.gov Specifically, 2-substituted benzofurans have been investigated for their ability to inhibit viruses such as HIV-1 reverse transcriptase. pharmatutor.org

Antiarrhythmic Relevance: The benzofuran structure is a core component of several antiarrhythmic drugs, most notably amiodarone. taylorandfrancis.comijnrd.org This highlights the potential for this chemical class in the development of treatments for cardiovascular conditions. While not all benzofuran derivatives will have antiarrhythmic properties, the presence of this scaffold in established drugs indicates its importance in this therapeutic area. A related compound, 2-Butyl-3-(4-hydroxybenzoyl)benzofuran, is noted for its antiarrhythmic properties. nbinno.com

Natural Occurrence, Isolation, and Biosynthesis of Benzofuranone Structures

Identification of Benzofuranone Derivatives in Natural Products

Benzofuranone derivatives are a diverse group of compounds found in a wide array of natural sources, particularly in higher plants and fungi. nih.govrsc.org The benzofuran (B130515) nucleus is a key structural feature in many biologically active natural products. nih.govrsc.org These compounds are widely distributed in plant families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae, with the highest number of such compounds discovered in Asteraceae. nih.gov

Natural products containing the benzofuranone scaffold have been isolated from various plant genera. For instance, species like Krameria ramosissima, Machilus glaucescens, Ophryosporus lorentzii, Ophryosporus charua, and Zanthoxylum ailanthoidol (B1236983) are known sources of benzofuran compounds. nih.govmedcraveonline.com A novel benzofuran derivative was also isolated from the plant Tephrosia purpurea. nih.gov Fungi, both terrestrial and marine-derived, are another significant source of these compounds, producing unique structures like the antifungal agent griseofulvin. researchgate.netrsc.org

The structural diversity of naturally occurring benzofuranones is vast, with various substitutions on the benzofuran core. This diversity contributes to their wide range of biological activities. nih.govrsc.org The following table details some examples of naturally occurring benzofuranone derivatives and their sources.

Compound NameNatural SourcePlant/Fungal Family
AilanthoidolZanthoxylum ailanthoidesRutaceae
GriseofulvinPenicillium griseofulvumAscomycota (Fungus)
5-(1-hydroxy-1-ethyl)-2-isopropyliden-2H-benzofuran-3-oneVerbesina luetzelburgiiAsteraceae
Unnamed Benzofuran DerivativeTephrosia purpureaFabaceae
BergaptenLimes, lemons, parsnipsRutaceae
XanthotoxinVarious plant speciesApiaceae, Rutaceae
NodekenetinNot specifiedNot specified
Usnic acidLichensParmeliaceae (Lichen)

This table is generated based on information from multiple sources. medcraveonline.comresearchgate.netrsc.org

Methodologies for Isolation and Purification from Biological Sources

The isolation and purification of benzofuranone derivatives from their natural sources are critical steps for their structural elucidation and biological evaluation. rsc.orgrsc.org The process typically begins with the extraction of the raw biological material, such as plant tissues or fungal biomass, using appropriate solvents.

Following extraction, a variety of chromatographic techniques are employed to separate the complex mixture of compounds. These methods are often used in combination to achieve the desired purity. Common techniques include:

Column Chromatography: This is a fundamental technique used for the initial separation of the crude extract into fractions based on the polarity of the compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the fine purification of compounds from the fractions obtained through column chromatography.

Thin-Layer Chromatography (TLC): TLC is often used for monitoring the progress of separation and for determining the appropriate solvent systems for column chromatography.

The specific isolation protocol can vary depending on the compound of interest and the source material. For instance, the isolation of a novel benzofuran from Tephrosia purpurea was successfully achieved, though only in small quantities, necessitating the development of a synthetic route for further study. nih.gov Similarly, the isolation of 5-(1-hydroxy-1-ethyl)-2-isopropyliden-2H-benzofuran-3-one from Verbesina luetzelburgii was a key step in its characterization. researchgate.netrsc.org

Postulated Biosynthetic Pathways Leading to Benzofuranone Scaffolds

The biosynthesis of the benzofuranone scaffold in nature is a complex process that is believed to involve several enzymatic steps. While the specific pathways can vary between different organisms and for different derivatives, a common postulated pathway involves intermediates from the phenylpropanoid pathway.

One of the leading hypotheses suggests that many benzofuranone structures are derived from chalcones. nih.gov Chalcones are open-chain flavonoids that are widespread in plants. The proposed biosynthetic route involves the oxidative cyclization of a chalcone (B49325) precursor to form the aurone (B1235358) skeleton, which is a type of benzofuranone. Subsequent enzymatic modifications, such as hydroxylation, methylation, and glycosylation, can then lead to the vast array of naturally occurring benzofuranone derivatives.

Advanced Research Applications and Future Directions for 2 Butyl 2h Benzofuran 3 One

Rational Design and Synthesis of Novel Therapeutically Active Benzofuranone Compounds

The rational design of novel therapeutic agents based on the benzofuranone scaffold involves a multidisciplinary approach that combines computational modeling with synthetic chemistry to create compounds with specific biological activities. nih.gov Researchers leverage the benzofuranone core to develop derivatives with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.

A key strategy in the rational design of benzofuranone-based therapeutics is scaffold hopping and conformational restriction, which has been successfully employed to develop potent inhibitors of lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy. nih.gov By modifying the benzofuranone core and introducing various substituents, researchers have synthesized a series of derivatives that exhibit significant inhibitory activity against LSD1 and potent anti-proliferative effects against various tumor cell lines. nih.gov For instance, certain benzofuran (B130515) derivatives have demonstrated robust in vivo antitumor efficacy in xenograft tumor models without significant side effects, highlighting their potential as promising leads for further drug development. nih.gov

Another area of active research involves the synthesis of benzofuran-pyridine hybrids with vasodilation properties. nih.gov Through the reaction of 3-aryl-1-(benzofuran-2-yl)-2-propen-1-ones with malononitrile, novel 2-alkoxy-4-aryl-6-(benzofuran-2-yl)-3-pyridinecarbonitriles have been synthesized and shown to exhibit significant vasodilation effects on isolated thoracic aortic rings of rats. nih.gov These findings underscore the potential of benzofuranone derivatives in the development of new treatments for cardiovascular diseases.

The following table provides examples of therapeutically active benzofuranone compounds and their biological targets.

Compound ClassBiological TargetTherapeutic Potential
Benzofuran DerivativesLysine-specific demethylase 1 (LSD1)Anticancer
Benzofuran-Pyridine HybridsVascular Smooth MuscleVasodilator
2-Substituted Benzofuran DerivativesHuman Liver Carcinoma Cell Line (HEPG2)Antitumor

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of benzofuranone compounds by identifying the key structural features that govern their therapeutic effects. mdpi.comnih.gov These studies involve systematically modifying the chemical structure of the benzofuranone scaffold and evaluating the impact of these changes on biological activity. mdpi.com

For instance, in the context of anticancer activity, SAR studies have revealed that substitutions at the C-2 position of the benzofuran ring can be critical for cytotoxic activity. mdpi.comnih.gov The introduction of ester groups or heterocyclic rings at this position has been shown to significantly influence the compound's anticancer potency. mdpi.comnih.gov Furthermore, the nature and position of substituents on the fused benzene (B151609) ring also play a vital role in determining the biological activity of benzofuranone derivatives.

In the development of benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance, a strong correlation has been observed between the lipophilicity of the compounds and their biological activity. nih.gov Generally, an increase in lipophilicity leads to enhanced activity, although an optimal balance is necessary to maintain a favorable pharmacological profile. nih.gov

The table below summarizes key SAR findings for benzofuranone derivatives.

Structural ModificationImpact on Biological ActivityReference
Substitution at C-2 positionCrucial for cytotoxic activity mdpi.comnih.gov
Introduction of ester or heterocyclic rings at C-2Influences anticancer potency mdpi.comnih.gov
Increased lipophilicityGenerally enhances multidrug resistance-reversing activity nih.gov

Role as Key Synthetic Intermediates for Complex Molecule Synthesis

The benzofuranone ring system serves as a valuable synthetic intermediate in the construction of more complex molecules, including natural products and novel therapeutic agents. nih.gov The reactivity of the benzofuranone core allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. nih.gov

One notable application of benzofuranones as synthetic intermediates is in the preparation of highly substituted benzofurans. nih.gov For example, a one-pot approach starting from simple 1-aryl- or 1-alkylketones can lead to the formation of various benzofurans through regioselective iron(III)-catalyzed halogenation followed by metal-mediated O-arylation. nih.gov Additionally, 2-arylbenzofurans can be obtained in high yields via the intermolecular cyclodehydration of 2-methoxydeoxybenzoins, which are derived from 2-methoxychalcone epoxides. nih.gov

The versatility of the benzofuranone scaffold is further demonstrated in its use in tandem reactions. For instance, a palladium-catalyzed Heck reaction/oxidative cyclization sequence involving 2-hydroxystyrenes and iodobenzenes has been developed for the synthesis of benzofurans, although the detailed mechanism is still under investigation. nih.gov

Development of Benzofuranone-Based Fluorescent Probes and Theranostic Agents

The unique photophysical properties of certain benzofuranone derivatives make them attractive candidates for the development of fluorescent probes and theranostic agents. africaresearchconnects.com These tools can be used for bioimaging, sensing, and targeted drug delivery, offering new possibilities for disease diagnosis and treatment.

Fluorescent probes based on the benzofuranone scaffold can be designed to selectively detect specific biomolecules or changes in the cellular environment. africaresearchconnects.com The development of such probes has the potential to enhance our understanding of various biological processes at the molecular level. africaresearchconnects.com While the field of benzofuranone-based fluorescent probes is still emerging, the inherent fluorescence of some derivatives provides a strong foundation for future research.

Theranostic agents combine therapeutic and diagnostic capabilities in a single molecule. The development of benzofuranone-based theranostics could enable the simultaneous monitoring of drug delivery and therapeutic response. This approach is particularly promising in oncology, where targeted drug delivery and real-time assessment of treatment efficacy are critical.

Emerging Methodologies in Benzofuranone Synthesis and Characterization

Recent advances in synthetic organic chemistry have led to the development of novel and efficient methodologies for the synthesis of benzofuranone derivatives. organic-chemistry.org These emerging methods often offer advantages over traditional synthetic routes in terms of yield, selectivity, and environmental impact.

One such approach is the palladium-catalyzed hydroesterification of alkenylphenols, which allows for the synthesis of various lactones, including benzofuranones, in high yields and with high regioselectivities. organic-chemistry.org Another innovative method involves the palladium(II)-catalyzed C-H activation of phenylacetic acids, followed by an intramolecular C-O bond formation to afford benzofuranones. organic-chemistry.org This strategy has also been adapted to achieve enantioselective C-H functionalization through a Pd(II)/Pd(IV) redox catalytic cycle. organic-chemistry.org

Metal-free synthetic routes are also gaining prominence. An efficient TfOH-catalyzed cascade ortho C-H activation/lactonization of phenols with α-aryl-α-diazoacetates provides a one-pot assembly of diverse α-aryl benzofuranones in high yields. organic-chemistry.org Furthermore, a metal-free tandem Friedel-Crafts/lactonization reaction catalyzed by HClO4 has been developed for the synthesis of 3,3-diaryl or 3-alkyl-3-aryl benzofuranones. organic-chemistry.org

The characterization of these newly synthesized compounds relies on a suite of advanced analytical techniques. ijrar.com High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the molecular structure and purity of benzofuranone derivatives. ijrar.com X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, which is crucial for understanding structure-activity relationships.

The table below highlights some of the emerging methodologies in benzofuranone synthesis.

Synthetic MethodologyCatalyst/ReagentKey Features
Hydroesterification of AlkenylphenolsPalladium catalystHigh yields and regioselectivities
C-H Activation/LactonizationPalladium(II) catalystIntramolecular C-O bond formation, potential for enantioselectivity
Cascade ortho C-H Activation/LactonizationTriflic acid (TfOH)Metal-free, one-pot synthesis, high yields
Tandem Friedel-Crafts/LactonizationPerchloric acid (HClO4)Metal-free, synthesis of 3,3-disubstituted benzofuranones

Q & A

Q. What in silico methods predict the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : SwissADME predicts Phase I metabolism (e.g., cytochrome P450 oxidation). Molecular dynamics (GROMACS) simulate enzyme-substrate interactions. Metabolite identification via LC-HRMS (Q-TOF) validates predictions .

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